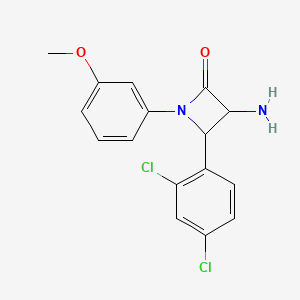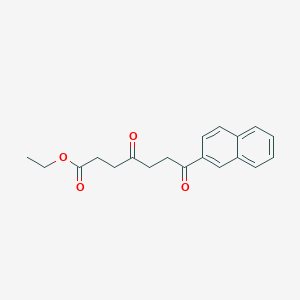
2-Cyclopentylpropan-2-yl(diphenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is an organophosphorus compound that is widely used as a ligand in homogeneous catalysis. This compound contains a ferrocene moiety in its backbone, which imparts unique properties that make it highly effective in various catalytic processes. The ferrocene core provides stability and flexibility, making it a valuable component in the synthesis of functional materials and coordination compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene can be synthesized by treating dilithioferrocene with chlorodiphenylphosphine. The reaction proceeds as follows :
Fe(C5H4Li)2+2ClPPh2→Fe(C5H4PPh2)2+2LiCl
The dilithiation of ferrocene is typically achieved using n-butyllithium in the presence of tetramethylethylenediamine (TMEDA). This method allows for the efficient synthesis of the desired compound with high yield .
Industrial Production Methods
The industrial production of 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene follows similar synthetic routes as the laboratory preparation. The process involves large-scale reactions with appropriate scaling of reagents and reaction conditions to ensure consistent quality and yield. The compound is commercially available and is produced by several chemical manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced to regenerate the ferrocene moiety.
Substitution: The phenyl substituents on the phosphorus atoms can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl₃) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve the use of organolithium reagents or Grignard reagents.
Major Products Formed
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of various substituted derivatives with modified donor-acceptor properties.
Applications De Recherche Scientifique
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings).
Biology: Employed in the synthesis of bioactive coordination compounds that can interact with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mécanisme D'action
The mechanism of action of 1,1’-bis(1-diphenylphosphino-1-methylethyl)ferrocene involves its role as a ligand in catalytic processes. The ferrocene core provides stability and flexibility, allowing the compound to effectively coordinate with various metal centers. This coordination facilitates the formation of catalytic intermediates and transition states, enhancing the efficiency and selectivity of the catalytic reactions .
Comparaison Avec Des Composés Similaires
1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene is unique due to its ferrocene backbone and the presence of diphenylphosphino groups. Similar compounds include:
1,2-Bis(diphenylphosphino)ethane (dppe): Another widely used diphosphine ligand with a different backbone structure.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A closely related compound with similar properties but different substituents.
1,1’-Bis(diisopropylphosphino)ferrocene: A variant with diisopropylphosphino groups instead of diphenylphosphino groups
These compounds share similar applications in catalysis but differ in their structural and electronic properties, which can influence their performance in specific reactions.
Propriétés
Formule moléculaire |
C40H40FeP2 |
|---|---|
Poids moléculaire |
638.5 g/mol |
Nom IUPAC |
2-cyclopenta-1,3-dien-1-ylpropan-2-yl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C20H20P.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;/h2*3-16H,1-2H3;/q2*-1;+2 |
Clé InChI |
JMTAJUSTVAPYSE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C1=CC=C[CH-]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cyclopenta-1,3-diene,ditert-butyl-[5-[(1R)-1-diphenylphosphanylethyl]cyclopenta-1,3-dien-1-yl]phosphane,iron(2+)](/img/structure/B14785393.png)


![3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine](/img/structure/B14785408.png)






![(5S)-5-[(1S)-1-Methylpropyl]-3-morpholinone](/img/structure/B14785458.png)

